molecular formula C26H17Cl3N2O B11991075 7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-35-7

7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11991075
CAS No.: 303060-35-7
M. Wt: 479.8 g/mol
InChI Key: LERVMPPBRAUOKQ-UHFFFAOYSA-N
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Description

This compound (CAS 303060-35-7) is a tricyclic heterocyclic molecule with the molecular formula C₂₆H₁₇Cl₃N₂O and a molecular weight of 480.8 g/mol. Its structure comprises a benzo-fused pyrazolo-oxazine core substituted with chlorine atoms at positions 7 and 9, a 4-chlorophenyl group at position 5, and a naphthalen-2-yl moiety at position 2.

Properties

CAS No.

303060-35-7

Molecular Formula

C26H17Cl3N2O

Molecular Weight

479.8 g/mol

IUPAC Name

7,9-dichloro-5-(4-chlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H17Cl3N2O/c27-19-9-7-16(8-10-19)26-31-24(21-12-20(28)13-22(29)25(21)32-26)14-23(30-31)18-6-5-15-3-1-2-4-17(15)11-18/h1-13,24,26H,14H2

InChI Key

LERVMPPBRAUOKQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and chlorination steps. Common reagents used in these reactions include chlorinating agents, catalysts, and solvents such as dichloromethane or toluene. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are crucial due to the handling of chlorinated compounds and potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

“7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the chlorinated groups or other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of “7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cellular membranes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of pyrazolo-oxazine derivatives with variable substituents at positions 2 and 4. Below is a comparative analysis of key analogs, focusing on structural modifications and their implications (Table 1).

Table 1: Structural and Molecular Comparison of Pyrazolo-Oxazine Derivatives

Compound Name CAS Number Position 5 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol)
7,9-Dichloro-5-phenyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 303060-34-6 Phenyl Naphthalen-2-yl C₂₆H₁₈Cl₂N₂O 445.3
Target Compound 303060-35-7 4-Chlorophenyl Naphthalen-2-yl C₂₆H₁₇Cl₃N₂O 480.8
7,9-Dichloro-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,3]oxazine 303060-36-8 3-Chlorophenyl Naphthalen-2-yl C₂₆H₁₇Cl₃N₂O 480.8
7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,3]oxazine 303060-40-4 4-Methoxyphenyl Naphthalen-2-yl C₂₇H₂₀Cl₂N₂O₂ 475.4
7,9-Dichloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,3]oxazine 303059-89-4 Dimethyl Naphthalen-2-yl C₂₃H₁₉Cl₂N₂O 410.3

Key Observations

Substituent Effects at Position 5: Electron-Withdrawing Groups (EWGs): The target compound (4-chlorophenyl) and its 3-chlorophenyl analog (303060-36-8) exhibit increased molecular weight and lipophilicity compared to the phenyl-substituted derivative (303060-34-6). Chlorine atoms enhance metabolic stability and membrane permeability but may reduce solubility . Alkyl Groups: The dimethyl-substituted derivative (303059-89-4) lacks aromaticity at position 5, which may alter binding affinity in biological targets due to reduced π-π interactions .

Position 2 Modifications: All analogs retain the naphthalen-2-yl group at position 2, contributing to steric bulk and extended conjugation.

Synthetic Accessibility : While synthesis details are scarce in the provided evidence, the recurring use of naphthalen-2-yl at position 2 suggests standardized protocols for introducing this substituent, possibly via Suzuki-Miyaura coupling or similar cross-coupling reactions .

Biological Activity

7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including multiple aromatic systems and halogen substituents, contribute to its diverse biological activities. This article explores its biological properties based on current research findings.

Chemical Structure

The compound has the following molecular formula: C26H17Cl3N2OC_{26}H_{17}Cl_3N_2O. Its structure includes:

  • Dichloro and chlorophenyl substituents : These groups enhance the compound's reactivity and biological interactions.
  • Naphthalene moiety : This contributes to its hydrophobic characteristics, potentially affecting its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related pyrazole derivatives have been reported as low as 0.220.25μg/mL0.22-0.25\mu g/mL against various pathogens, suggesting strong antibacterial effects .
  • The compound has shown synergistic effects when combined with standard antibiotics such as Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant bacterial strains .

Antitumor Properties

Preliminary studies suggest that this compound may possess antitumor activity:

  • It has been implicated in inhibiting cancer cell proliferation through various mechanisms, potentially involving the disruption of specific signaling pathways .
  • Further investigations are required to elucidate the precise molecular targets and pathways involved in its antitumor effects.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential:

  • In vitro assays have demonstrated significant inhibition of inflammatory markers, indicating its usefulness in treating inflammatory diseases .
  • IC50 values for related compounds have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Research Findings and Case Studies

StudyFocusFindings
Antimicrobial EvaluationCompound derivatives showed MIC values ranging from 0.220.22 to 0.25μg/mL0.25\mu g/mL against tested pathogens.
Anti-inflammatory ActivitySignificant COX-2 inhibition with IC50 values ranging from 0.020.02 to 0.04μM0.04\mu M.
Antitumor ActivityIndications of inhibition of cancer cell proliferation; specific pathways under investigation.

The biological activity of 7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is believed to involve:

  • Interference with DNA gyrase and dihydrofolate reductase (DHFR) : These enzymes are crucial for bacterial replication and metabolism, making them prime targets for antimicrobial agents .
  • Modulation of inflammatory pathways : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators.

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